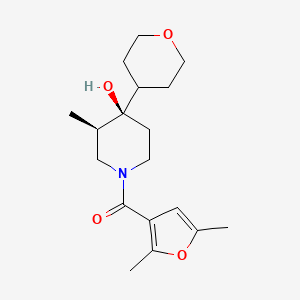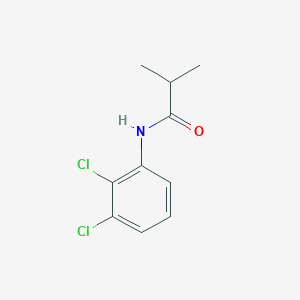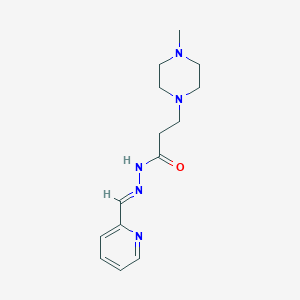
3-(2,4-dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including the compound of interest, typically involves cyclodehydration of diacylhydrazines or carbohydrazides and conversion of various substituted aromatic acids into ethyl esters, which are then transformed into corresponding carbohydrazides. These are further reacted with aromatic aldehydes to obtain the desired oxadiazole derivatives through a regiospecific process (Rai et al., 2010), (Adimule et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been characterized by various analytical techniques, including single-crystal X-ray analysis, which reveals the precise arrangement of atoms within the molecule and the orientation of substituents around the oxadiazole ring (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-oxadiazole compounds is influenced by the presence of the oxadiazole nucleus and its substituents, which participate in various chemical reactions, including hydrogenation and reactions with electrophiles or nucleophiles, to form new derivatives with potential biological activities (Rehman et al., 2013).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmaceutical formulation. These properties are determined through rigorous physical characterization techniques (Chen et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are essential for understanding their behavior in chemical reactions and biological systems. These properties are explored through experimental studies and theoretical calculations to optimize the derivatives for specific applications (Bouklah et al., 2006).
Scientific Research Applications
Antimicrobial Activities
One study explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including compounds structurally related to 3-(2,4-dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. These compounds exhibited good to moderate activities against test microorganisms, showcasing the potential of oxadiazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Thermal and Antibacterial Properties
Another study focused on synthesizing new unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties. The study highlighted the significance of oxadiazole derivatives in potentially developing materials with antibacterial and desirable thermal properties (Arora et al., 2012).
Herbicidal Effects and Weed Control
Research on methazole, a compound structurally related to oxadiazole derivatives, showed increased seedling height and trunk diameter in peach seedlings, along with effective weed control. This suggests the potential of oxadiazole derivatives in agricultural applications, particularly in herbicide development (Arnold & Aldrich, 1980).
Cytotoxic Evaluation for Cancer Treatment
Studies on novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety explored their anticancer properties, indicating the potential of such compounds in cancer treatment. The research demonstrated that specific oxadiazole derivatives could have significant cytotoxic effects on various cancer cell lines (Adimule et al., 2014).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. The findings from this research suggest that oxadiazole derivatives could be promising lead compounds for developing new nematicides, highlighting their potential in addressing parasitic nematode problems (Liu et al., 2022).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-13-5-3-2-4-11(13)15-18-14(19-21-15)10-7-6-9(16)8-12(10)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDUHQDWBQUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187741 | |
| Record name | 3-(2,4-Dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
CAS RN |
419554-16-8 | |
| Record name | 3-(2,4-Dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419554-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)



![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)
![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)